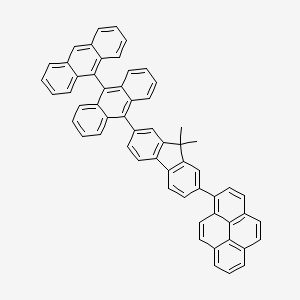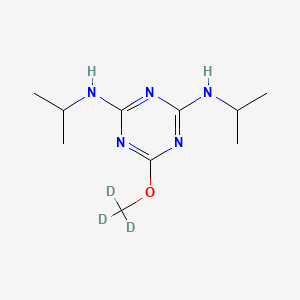
Prometon-d3 (methoxy-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prometon-d3 (methoxy-d3) is a deuterium-labeled analog of Prometon, a herbicide belonging to the triazine class. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prometon-d3 (methoxy-d3) typically involves the incorporation of deuterium into the molecular structure of Prometon. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Prometon-d3 (methoxy-d3) involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often requiring advanced techniques such as chromatography for purification. The production is carried out under strict regulatory guidelines to ensure the quality and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Prometon-d3 (methoxy-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Prometon-d3 (methoxy-d3) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of Prometon in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Prometon.
Industry: Applied in environmental analysis to monitor the presence and degradation of Prometon in various ecosystems.
Mechanism of Action
The mechanism of action of Prometon-d3 (methoxy-d3) is similar to that of Prometon. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts. The molecular targets include the D1 protein of the photosystem II complex. This disruption leads to the cessation of ATP production, ultimately causing plant death.
Comparison with Similar Compounds
Prometon-d3 (methoxy-d3) can be compared with other deuterium-labeled triazine herbicides such as:
- Atrazine-d3
- Simazine-d3
- Terbutryn-d3
Uniqueness
The uniqueness of Prometon-d3 (methoxy-d3) lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various environments. This makes it a valuable tool in both research and industrial applications.
Conclusion
Prometon-d3 (methoxy-d3) is a versatile compound with significant applications in scientific research. Its stable isotope labeling allows for detailed studies of Prometon’s pharmacokinetics and metabolic pathways, contributing to a better understanding of its environmental and biological impacts.
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-N,4-N-di(propan-2-yl)-6-(trideuteriomethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i5D3 |
InChI Key |
ISEUFVQQFVOBCY-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(C)C)NC(C)C |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


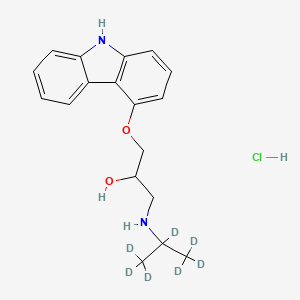

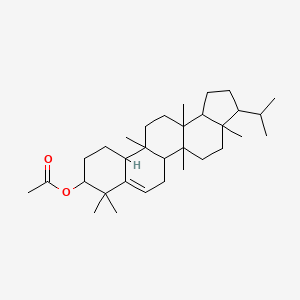

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)
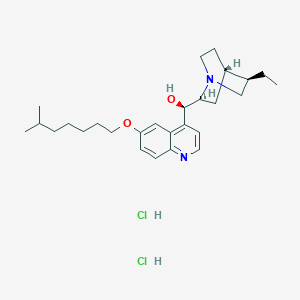

![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
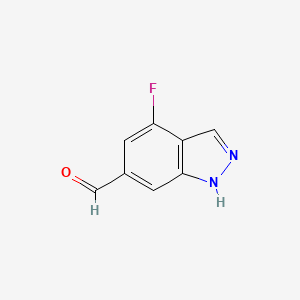

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
